molecular formula C25H13Br4ClO7 B1205399 5-Chloromethyleosin CAS No. 136832-64-9

5-Chloromethyleosin

Cat. No.: B1205399
CAS No.: 136832-64-9
M. Wt: 780.4 g/mol
InChI Key: JWUXYHGBXYHBPQ-UHFFFAOYSA-N
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Description

5-Chloromethyleosin is a derivative of eosin, a synthetic organic dye known for its applications in various fields, including histology and fluorescence microscopy. Eosin itself has been used for nearly 150 years, primarily as a photosensitizer for generating singlet oxygen . The addition of a chloromethyl group to eosin enhances its chemical properties, making it useful in more specialized applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloromethyleosin typically involves the chloromethylation of eosin. This process can be carried out using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is usually performed under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Chloromethyleosin undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of hydroxymethyl derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products:

Scientific Research Applications

5-Chloromethyleosin has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a photosensitizer in photocatalytic reactions.

    Biology: Employed in fluorescence microscopy for staining tissues and cells.

    Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.

    Industry: Utilized in the production of fluorescent dyes and pigments

Mechanism of Action

The mechanism of action of 5-Chloromethyleosin involves its ability to absorb light and transfer energy or electrons to other molecules. This property makes it an effective photosensitizer. In biological systems, it can generate reactive oxygen species that induce cell damage, which is useful in photodynamic therapy. The molecular targets include cellular membranes and DNA, leading to apoptosis or necrosis of targeted cells .

Comparison with Similar Compounds

    Eosin Y: A commonly used dye in histology with similar staining properties but lacks the chloromethyl group.

    Rose Bengal: Another xanthene dye with similar applications but different photophysical properties.

    Fluorescein: A widely used fluorescent dye with a different absorption and emission spectrum.

Uniqueness: 5-Chloromethyleosin stands out due to its enhanced reactivity from the chloromethyl group, making it more versatile in chemical modifications and applications. Its ability to act as both an energy and electron transfer agent expands its utility in various scientific fields .

Properties

IUPAC Name

[6'-acetyloxy-2',4',5',7'-tetrabromo-5-(chloromethyl)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H13Br4ClO7/c1-9(31)34-22-16(26)6-14-20(18(22)28)36-21-15(7-17(27)23(19(21)29)35-10(2)32)25(14)13-4-3-11(8-30)5-12(13)24(33)37-25/h3-7H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWUXYHGBXYHBPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C2C(=C1Br)OC3=C(C(=C(C=C3C24C5=C(C=C(C=C5)CCl)C(=O)O4)Br)OC(=O)C)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H13Br4ClO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50159971
Record name 5-Chloromethyleosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50159971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

780.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136832-64-9
Record name 5-Chloromethyleosin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136832649
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Chloromethyleosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50159971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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